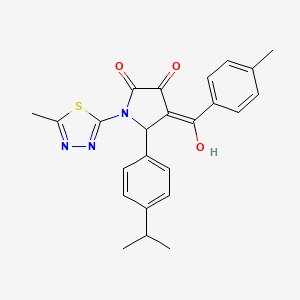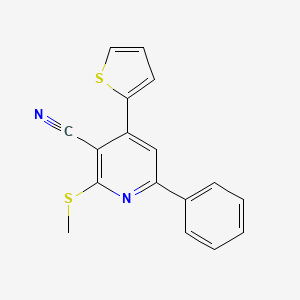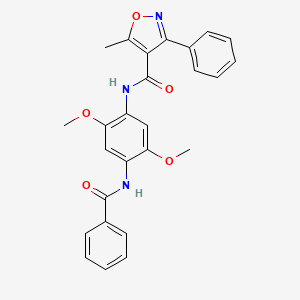![molecular formula C24H24N4O2S2 B11627667 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627667.png)
9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮 是一种结构独特的复杂有机分子,包含多个官能团。
准备方法
合成路线和反应条件
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮 的合成涉及多个步骤,每一步都需要特定的试剂和条件。一般的合成路线包括:
噻唑烷酮环的形成: 这步涉及在酸性或碱性条件下使硫代酰胺与羰基化合物反应,形成噻唑烷酮环。
吡啶并[1,2-a]嘧啶-4-酮核的引入: 这步通常涉及将合适的先驱体,例如嘧啶衍生物,与合适的试剂环化,形成吡啶并[1,2-a]嘧啶-4-酮核。
官能团修饰: 通过特定的反应,例如烷基化、酰基化和胺化,引入各种官能团,例如甲基、丙基和苯乙基。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高收率并降低成本。这可能包括使用连续流动反应器、对反应条件进行高通量筛选以及开发高效的纯化方法。
化学反应分析
反应类型
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮: 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜,具体取决于氧化剂和条件。
还原: 还原反应可以将羰基转化为醇,或将噻唑烷酮环转化为噻唑烷环。
取代: 该化合物可以进行亲核或亲电取代反应,特别是在芳环或噻唑烷酮环上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 通常使用诸如氢化铝锂、硼氢化钠和催化氢化之类的还原剂。
取代: 卤素、卤代烷和酰氯等试剂用于取代反应。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以产生亚砜或砜,而还原可以产生醇或噻唑烷衍生物。
科学研究应用
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮: 有几个科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构件,以及各种有机反应的试剂。
生物学: 正在研究其潜在的生物活性,例如抗菌、抗病毒和抗癌活性。
医药: 正在研究该化合物在治疗上的应用潜力,包括作为各种疾病的药物候选物。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和涂料。
作用机制
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮 的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能会抑制某些酶,影响代谢途径和细胞过程。
受体结合: 它可能会与特定的受体结合,调节信号转导途径和细胞反应。
DNA/RNA相互作用: 该化合物可能会与核酸相互作用,影响基因表达和蛋白质合成。
相似化合物的比较
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮: 可以与类似化合物进行比较,例如:
噻唑烷酮: 这些化合物共用噻唑烷酮环,具有相似的化学性质和生物活性。
吡啶并[1,2-a]嘧啶-4-酮: 这些化合物共用吡啶并[1,2-a]嘧啶-4-酮核心,具有相似的化学反应性和应用。
苯乙胺: 这些化合物共用苯乙胺部分,具有相似的药理特性。
9-甲基-3-[(Z)-(4-氧代-3-丙基-2-硫代-1,3-噻唑烷-5-亚基)甲基]-2-[(2-苯乙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮 的独特性在于它结合了这些官能团,赋予了独特的化学和生物性质。
属性
分子式 |
C24H24N4O2S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-3-13-28-23(30)19(32-24(28)31)15-18-20(25-12-11-17-9-5-4-6-10-17)26-21-16(2)8-7-14-27(21)22(18)29/h4-10,14-15,25H,3,11-13H2,1-2H3/b19-15- |
InChI 键 |
ZZTGZDCDJISBGZ-CYVLTUHYSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)/SC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)


![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627669.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627676.png)
